1,3,5-Trimethyl-2-(2-phenylethyl)benzene
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Overview
Description
1,3,5-Trimethyl-2-(2-phenylethyl)benzene is an organic compound with the molecular formula C17H20 It is a derivative of benzene, characterized by the presence of three methyl groups and a phenylethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-2-(2-phenylethyl)benzene can be synthesized through several methods. One common approach involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with phenylethyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-2-(2-phenylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the phenylethyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,3,5-Trimethyl-2-(2-phenylethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-2-(2-phenylethyl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted benzene derivatives, which may exhibit unique chemical and biological properties.
Comparison with Similar Compounds
1,3,5-Trimethyl-2-(2-phenylethyl)benzene can be compared with other similar compounds such as:
1,3,5-Trimethylbenzene (Mesitylene): Lacks the phenylethyl group, making it less complex.
1,2,4-Trimethylbenzene (Pseudocumene): Has a different arrangement of methyl groups.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer with a different methyl group arrangement.
Properties
CAS No. |
143425-74-5 |
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Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C17H20/c1-13-11-14(2)17(15(3)12-13)10-9-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3 |
InChI Key |
MTUCPIFPHNFZEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
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